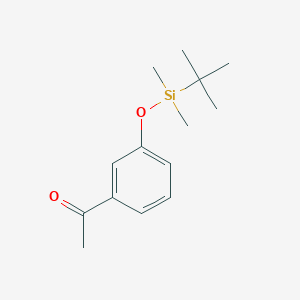
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone
Vue d'ensemble
Description
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone is an organic compound that features a phenyl ring substituted with a tert-butyl(dimethyl)silyloxy group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole . The reaction conditions often include the use of anhydrous solvents like dichloromethane and low temperatures to ensure high yields and selectivity . Industrial production methods may involve similar protection strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone moiety to an alcohol.
Common reagents and conditions for these reactions include the use of organic solvents like tetrahydrofuran (THF) and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenyl ethanones and their derivatives .
Applications De Recherche Scientifique
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone exerts its effects involves the interaction of its functional groups with molecular targets. The silyloxy group provides steric protection, allowing selective reactions at other sites on the molecule . This selective reactivity is crucial in multi-step synthesis processes, where specific functional groups need to be protected or activated at different stages .
Comparaison Avec Des Composés Similaires
1-(3-((Tert-butyldimethylsilyl)oxy)phenyl)ethanone can be compared with similar compounds such as:
tert-Butyldimethylsilanol: Used for silylation of hydroxyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldiphenylsilyl chloride: A related silylating agent with different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions .
Propriétés
Numéro CAS |
124414-07-9 |
|---|---|
Formule moléculaire |
C14H22O2Si |
Poids moléculaire |
250.41 g/mol |
Nom IUPAC |
1-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H22O2Si/c1-11(15)12-8-7-9-13(10-12)16-17(5,6)14(2,3)4/h7-10H,1-6H3 |
Clé InChI |
VPIXAJUNPDTDIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













